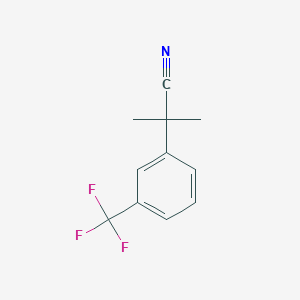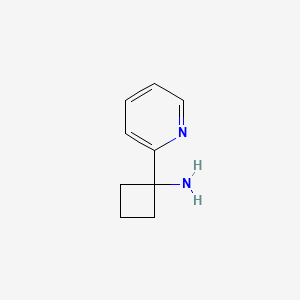
1-Pyridin-2-yl-cyclobutylamine
Overview
Description
“1-Pyridin-2-yl-cyclobutylamine” is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.2 g/mol. It has been used in the synthesis of allosteric inhibitors of AKT kinases .
Synthesis Analysis
The synthesis of “1-Pyridin-2-yl-cyclobutylamine” related compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of “1-Pyridin-2-yl-cyclobutylamine” related compounds has been studied. For example, the structure of a complex of a similar compound with AKT1 was determined using X-ray diffraction .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“1-Pyridin-2-yl-cyclobutylamine” can be utilized in the synthesis of novel heterocyclic compounds with potential biological activities. For example, derivatives of pyridinyl compounds have been designed and synthesized to evaluate their biological activities against specific cell lines, such as immortalized rat hepatic stellate cells (HSC-T6) .
Catalysis in Organic Reactions
Compounds with a pyridinyl moiety, like “1-Pyridin-2-yl-cyclobutylamine”, can serve as ligands in ruthenium-based catalyst systems. These catalysts exhibit high catalytic activity and productivity for the reduction of ketones and aldehydes in organic synthesis .
Biological Applications
The pyridinyl group is significant in biological applications, such as in the synthesis of thiosemicarbazide derivatives. These derivatives have been studied for their potential use in molecular interaction docking studies and other biological applications .
Safety And Hazards
Future Directions
The future directions for research on “1-Pyridin-2-yl-cyclobutylamine” and related compounds could involve further exploration of their potential biological and therapeutic applications. For instance, compounds with similar structures have been studied for their anti-tubercular activity and their potential as inhibitors of AKT kinases .
properties
IUPAC Name |
1-pyridin-2-ylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9(5-3-6-9)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGZXOSAJZVXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)cyclobutan-1-amine | |
CAS RN |
1159734-98-1 | |
| Record name | 1-(pyridin-2-yl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
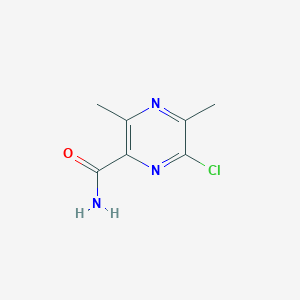
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
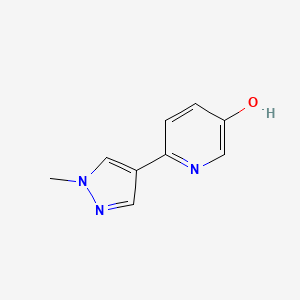

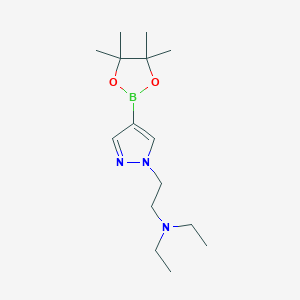
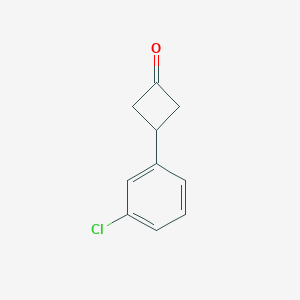
![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)

![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)

![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)

